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N,N-dimethylaminopropylacrylamide -

N,N-dimethylaminopropylacrylamide

Catalog Number: EVT-8623828
CAS Number:
Molecular Formula: C8H17N3O
Molecular Weight: 171.24 g/mol
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Product Introduction

Synthetic Methodologies and Polymerization Techniques of N,N-Dimethylaminopropylacrylamide (DMAPAA)

Catalytic Cracking and Condensation Pathways for DMAPAA Synthesis

The industrial synthesis of N,N-dimethylaminopropylacrylamide (DMAPAA) primarily follows catalytic condensation and cracking pathways using dimethylaminopropylamine (DMAPA) and acrylic acid derivatives as key precursors. This two-stage process involves initial Michael addition followed by thermal decomposition under precisely controlled conditions. In the first stage, DMAPA reacts with methyl acrylate in the presence of alkaline catalysts such as calcium oxide or magnesium oxide at 80–100°C to form the intermediate N-(3-dimethylaminopropyl) methyl acrylamide. The reaction efficiency exceeds 90% when catalyzed by calcium salts under inert atmospheres, with inhibitor systems (e.g., p-methoxyphenol at 0.1–0.5 wt%) effectively suppressing premature polymerization [1].

The intermediate subsequently undergoes vapor-phase catalytic cracking at 180–220°C using fixed-bed reactors loaded with acidic catalysts like aluminum sulfate or boron trifluoride. This cracking step eliminates methanol to yield high-purity DMAPAA (>98%), with process efficiency critically dependent on:

  • Residence time optimization: 45–60 minutes maximizes intermediate conversion
  • Temperature control: Prevents oligomerization above 230°C
  • Catalyst maintenance: Regular regeneration prevents pore blockage [1] [6]

Table 1: Catalytic Systems for DMAPAA Synthesis via Condensation-Cracking Pathway

Catalyst TypeTemperature Range (°C)Reaction Time (min)DMAPAA Yield (%)
Calcium oxide80–100 (condensation)120–18092.5
Aluminum sulfate180–220 (cracking)45–6089.7
Boron trifluoride170–210 (cracking)50–6594.2

Alternative pathways include the Schotten-Baumann reaction, where DMAPA directly reacts with acryloyl chloride in chloroform at −5°C to +5°C. This method achieves 67–72% yield after vacuum distillation but requires stringent temperature control to prevent amide hydrolysis and exhibits lower scalability than catalytic routes [7] [9]. Recent advances demonstrate solvent-free mechanochemical approaches using amino-functionalized SiO₂@Fe₃O₄ nanoparticles, achieving 96% conversion within 2 minutes at ambient temperature through efficient energy transfer during grinding [2].

Radical Copolymerization Strategies with Acrylic Acid and Methacrylate Derivatives

DMAPAA readily undergoes conventional free radical copolymerization with acrylic acid, methyl methacrylate, and other vinyl monomers to create stimuli-responsive copolymers. The tertiary amine functionality enables pH-dependent behavior, while the acrylamide backbone ensures aqueous solubility. Key copolymer systems include:

  • DMAPAA/Acrylic Acid Systems: Form pH-responsive hydrogels through ammonium-carboxylate ionic crosslinking. Monomer feed ratios between 1:3 and 1:5 (DMAPAA:AA) yield materials with reversible swelling transitions at pH 4.5–6.0 [8].
  • DMAPAA/Methyl Methacrylate Copolymers: Exhibit dual thermo-pH responsiveness, with lower critical solution temperatures (LCST) tunable between 32–58°C via composition adjustment. The incorporation of 15–30 mol% methyl methacrylate enhances mechanical stability while maintaining aqueous solubility below the LCST [5].

The polymerization typically proceeds in aqueous or alcohol solutions at 60–80°C using azobisisobutyronitrile (AIBN, 0.5–1 mol%) or potassium persulfate (0.8–1.2 mol%) as initiators. Oxygen scavengers like hydroquinone (100–500 ppm) prevent inhibition during exothermic reactions. Research demonstrates that free-radical-synthesized poly(DMAPAA) exhibits broader molecular weight distributions (Đ = 2.1–3.5) compared to controlled methods, with molecular weights ranging from 33,000–35,000 g/mol. These polymers display significant aggregation in concentrated solutions due to hydrophobic interactions between dimethylaminopropyl segments, particularly above pH 9.0 where deprotonation occurs [7].

Table 2: Properties of DMAPAA Copolymers Synthesized via Free Radical Polymerization

ComonomerMolar Ratio (DMAPAA:Comonomer)LCST (°C)pH Transition PointSwelling Ratio (g/g)
Acrylic acid1:3N/A4.5–5.218–22
Methyl methacrylate1:142.57.8–8.512–15
2-Hydroxyethyl acrylate3:137.88.0–8.725–30

Gamma Radiation-Induced Polymerization in Non-Aqueous Media

Gamma radiation-initiated polymerization enables initiator-free synthesis of pure DMAPAA-based polymers with precise architecture control. When exposed to γ-rays from cobalt-60 sources (dose range: 2–30 kGy), DMAPAA monomers in non-aqueous media (toluene, DMSO) undergo homolytic cleavage at the vinyl group, generating radicals that propagate into high-molecular-weight polymers. The process follows distinct kinetic regimes:

  • Dose-Dependent Conversion: At 10 kGy, maximum monomer conversion (>95%) and equilibrium swelling (26,325%) occur due to optimal crosslink density and functional group preservation [3].
  • Radiolysis Mechanism: Water radiolysis generates •OH radicals that abstract hydrogen from DMAPAA's amide group, creating carbon-centered radicals that initiate chain growth. The absence of chemical initiators eliminates purification requirements for biomedical applications [3] [8].

Table 3: Gamma Radiation Parameters for DMAPAA Polymerization

Radiation Dose (kGy)Monomer Conversion (%)Equilibrium Swelling (%)Gel Fraction (%)
248.28,74065.3
576.518,92078.9
1098.126,32595.6
2097.822,15093.2
3096.317,86089.7

Advanced applications leverage γ-initiated RAFT polymerization (Section 1.4) to combine the benefits of radiation initiation with molecular weight control. Notably, boronic acid-functionalized DMAPAA copolymers retain glucose responsiveness after 25 kGy γ-sterilization, confirming radiation stability critical for biomedical devices. The crystalline-to-amorphous transition observed via X-ray diffraction at 15–20 kGy correlates with enhanced swelling capacity due to reduced polymer crystallinity [3] [8].

RAFT and Controlled/Living Polymerization Approaches

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization provides unparalleled control over DMAPAA molecular architecture, enabling synthesis of narrow-dispersity homopolymers (Đ < 1.3) and precise block copolymers. Key advancements include:

  • Trithiocarbonate-Mediated Polymerization: Dodecyl trithiodimethyl propionic acid (DMPA) serves as an optimal chain transfer agent (CTA) for DMAPAA in dimethyl sulfoxide (DMSO) at 70°C. The reaction achieves 70% conversion within 120 minutes while maintaining dispersity below 1.27, as confirmed by distinctive proton NMR signals at 0.9 ppm (C₁₂H₂₅− end group) [4] [6].
  • Molecular Weight Control: Theoretical molecular weights (Mₙ,th = 4,640–10,300 g/mol) closely match experimental values (Mₙ,exp = 4,550–8,700 g/mol) across 30–70% conversion ranges, demonstrating living characteristics. High CTA concentrations (≥15 mol%) reduce dispersity but require extended reaction times [6] [9].

Table 4: RAFT Polymerization Kinetics of DMAPAA in DMSO at 70°C

Polymerization Time (min)Conversion (%)Theoretical Mₙ (g/mol)Experimental Mₙ (g/mol)Dispersity (Đ)
4030.24,6404,5501.25
6044.06,6105,7901.23
8054.78,1806,4301.25
10062.39,2107,9201.27
12070.110,3008,7001.24

Switchable RAFT agents like 2-cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate enable block copolymerization with "less activated" monomers (e.g., vinyl acetate). Protonation with p-toluenesulfonic acid allows controlled DMAPAA polymerization (MAM behavior), while subsequent deprotonation with dimethylaminopyridine enables vinyl acetate block extension. This approach synthesizes unprecedented DMAPAA-b-poly(vinyl acetate) amphiphiles (Mₙ = 28,000 g/mol, Đ = 1.31) without intermediate purification [9]. Gamma radiation-initiated RAFT (Section 1.3) further enhances control, producing poly(DMAPAA) with higher cloud points (>80°C) than AIBN-initiated analogs (cloud point = 62°C) due to reduced terminal unsaturation and chain transfer side reactions [5] [9].

Properties

Product Name

N,N-dimethylaminopropylacrylamide

IUPAC Name

N,N-bis(methylamino)-2-methylidenepentanamide

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C8H17N3O/c1-5-6-7(2)8(12)11(9-3)10-4/h9-10H,2,5-6H2,1,3-4H3

InChI Key

DFENKTCEEGOWLB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C)C(=O)N(NC)NC

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